molecular formula C16H12F2N4S B6195789 1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea CAS No. 2640168-56-3

1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea

Cat. No.: B6195789
CAS No.: 2640168-56-3
M. Wt: 330.4
InChI Key:
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Description

1-(2,4-Difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea is a complex organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, an indolyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea typically involves multiple steps, starting with the preparation of the difluorophenyl and indolyl precursors. These precursors are then reacted under specific conditions to form the thiourea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms in the difluorophenyl group can influence the reactivity of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted products resulting from nucleophilic attack.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases, given its unique chemical properties.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological targets, while the difluorophenyl and indolyl groups can interact with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)piperazine: This compound shares the difluorophenyl group but has a different core structure.

  • 1-(2,4-Difluorophenyl)biguanide: Another related compound with a biguanide group instead of thiourea.

Uniqueness: 1-(2,4-Difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea is unique due to its combination of difluorophenyl, indolyl, and thiourea groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2640168-56-3

Molecular Formula

C16H12F2N4S

Molecular Weight

330.4

Purity

0

Origin of Product

United States

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